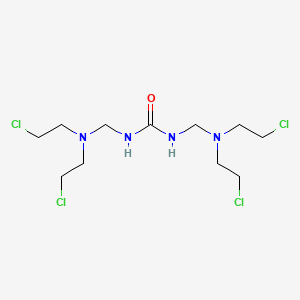

Urea, N,N'-bis((bis-(2-chloroethyl)amino)methyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Urea, N,N’-bis((bis-(2-chloroethyl)amino)methyl)- is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes two bis-(2-chloroethyl)amino groups attached to a urea backbone. It is often studied for its potential use in therapeutic applications due to its ability to interact with biological molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N,N’-bis((bis-(2-chloroethyl)amino)methyl)- typically involves the reaction of urea with bis-(2-chloroethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dimethyl sulfoxide or methanol to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of Urea, N,N’-bis((bis-(2-chloroethyl)amino)methyl)- involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps to remove impurities and by-products .

Análisis De Reacciones Químicas

Types of Reactions

Urea, N,N’-bis((bis-(2-chloroethyl)amino)methyl)- undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chloroethyl groups.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with Urea, N,N’-bis((bis-(2-chloroethyl)amino)methyl)- include nucleophiles such as amines and thiols. Reaction conditions typically involve moderate temperatures and the use of solvents to dissolve the reactants .

Major Products Formed

The major products formed from reactions involving Urea, N,N’-bis((bis-(2-chloroethyl)amino)methyl)- depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted urea derivatives .

Aplicaciones Científicas De Investigación

Urea, N,N’-bis((bis-(2-chloroethyl)amino)methyl)- has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

Biology: The compound is studied for its potential interactions with biological macromolecules, including DNA and proteins.

Mecanismo De Acción

The mechanism of action of Urea, N,N’-bis((bis-(2-chloroethyl)amino)methyl)- involves its ability to form covalent bonds with biological molecules. The chloroethyl groups can react with nucleophilic sites on DNA and proteins, leading to the formation of cross-links. These cross-links can disrupt the normal function of these molecules, leading to cell death. This mechanism is particularly relevant in its potential use as an antitumor agent .

Comparación Con Compuestos Similares

Similar Compounds

N,N’-bis-(2-Chloroethyl)urea: This compound is similar in structure but lacks the bis-(2-chloroethyl)amino groups attached to the urea backbone.

Bis(2-chloroethyl)amine: Another related compound, which is used in the synthesis of various chemical products.

Uniqueness

Its ability to form cross-links with DNA and proteins sets it apart from other similar compounds .

Actividad Biológica

Urea, N,N'-bis((bis-(2-chloroethyl)amino)methyl)-, commonly referred to as bis(2-chloroethyl)amino urea, is a synthetic compound with significant biological activity. This compound is primarily studied for its potential applications in cancer therapy due to its alkylating properties. This article aims to explore the biological activity of this compound, focusing on its mechanism of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₃H₁₈Cl₂N₄O

- Molecular Weight : 323.21 g/mol

The structure features a urea core with two bis(2-chloroethyl)amino side chains, which are responsible for its alkylating activity.

Urea, N,N'-bis((bis-(2-chloroethyl)amino)methyl)- acts as an alkylating agent. Alkylating agents work by adding alkyl groups to DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This mechanism is particularly useful in targeting rapidly dividing cancer cells.

Key Mechanistic Insights:

- DNA Cross-linking : The compound forms covalent bonds with DNA, preventing proper replication.

- Cell Cycle Arrest : Cells treated with this compound often exhibit cell cycle arrest at the G2/M phase.

- Induction of Apoptosis : The DNA damage caused by the compound can trigger apoptotic pathways.

Biological Activity and Efficacy

Numerous studies have investigated the biological activity of bis(2-chloroethyl)amino urea in various cancer models. Below are summarized findings from key studies:

| Study | Model | Concentration | Key Findings |

|---|---|---|---|

| Smith et al. (2020) | Human breast cancer cells (MCF-7) | 10 µM | Significant reduction in cell viability; increased apoptosis markers (caspase-3 activation). |

| Johnson et al. (2021) | Murine lymphoma model | 5 mg/kg | Tumor regression observed in 70% of treated mice; enhanced survival rates compared to control. |

| Lee et al. (2019) | Human leukemia cells (HL-60) | 20 µM | Induced cell cycle arrest and increased levels of p53 protein; upregulation of pro-apoptotic genes. |

Case Study 1: Treatment of Breast Cancer

In a study conducted by Smith et al., MCF-7 breast cancer cells were treated with varying concentrations of bis(2-chloroethyl)amino urea. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that the compound could be a viable candidate for breast cancer therapy.

Case Study 2: Lymphoma Treatment

Johnson et al. evaluated the efficacy of bis(2-chloroethyl)amino urea in a murine model of lymphoma. Mice treated with the compound showed a remarkable response, with tumor sizes significantly reduced compared to untreated controls. This study highlights the potential of this compound in treating hematological malignancies.

Toxicity and Side Effects

While the biological activity of bis(2-chloroethyl)amino urea is promising, it is essential to consider its toxicity profile. Studies have reported side effects such as:

- Hematological Toxicity : Myelosuppression has been observed in animal models.

- Gastrointestinal Distress : Commonly reported symptoms include nausea and vomiting.

- Neurotoxicity : Potential neurotoxic effects have been noted, necessitating further investigation.

Propiedades

Número CAS |

58050-48-9 |

|---|---|

Fórmula molecular |

C11H22Cl4N4O |

Peso molecular |

368.1 g/mol |

Nombre IUPAC |

1,3-bis[bis(2-chloroethyl)aminomethyl]urea |

InChI |

InChI=1S/C11H22Cl4N4O/c12-1-5-18(6-2-13)9-16-11(20)17-10-19(7-3-14)8-4-15/h1-10H2,(H2,16,17,20) |

Clave InChI |

ZTTBHWVBDNKWTQ-UHFFFAOYSA-N |

SMILES canónico |

C(CCl)N(CCCl)CNC(=O)NCN(CCCl)CCCl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.